(S)-Azepane-2-carboxylic acid methyl ester
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Overview
Description
(S)-Azepane-2-carboxylic acid methyl ester is an organic compound belonging to the class of esters It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and a carboxylic acid methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Azepane-2-carboxylic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of (S)-azepane-2-carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Another method involves the use of a carboxylate salt of (S)-azepane-2-carboxylic acid, which reacts with a methylating agent like methyl iodide or dimethyl sulfate. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the acid by-products and facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification reaction can be performed in a flow reactor, where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher purity and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
(S)-Azepane-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to (S)-azepane-2-carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed with aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Hydrolysis: (S)-Azepane-2-carboxylic acid and methanol.
Reduction: (S)-Azepane-2-carboxylic acid alcohol.
Substitution: Various substituted azepane derivatives, depending on the nucleophile used.
Scientific Research Applications
(S)-Azepane-2-carboxylic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It is used in studies investigating the biological activity of azepane derivatives, including their potential as enzyme inhibitors or receptor ligands.
Industrial Applications: The ester is used in the production of specialty chemicals and materials, such as surfactants and plasticizers.
Mechanism of Action
The mechanism of action of (S)-Azepane-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The azepane ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to the active site of enzymes or receptors and inhibit their function.
In organic synthesis, the ester group can undergo various transformations, such as hydrolysis or reduction, to yield different functional groups that can participate in further chemical reactions. The reactivity of the ester group is influenced by the electronic and steric properties of the azepane ring, which can affect the overall reaction mechanism.
Comparison with Similar Compounds
(S)-Azepane-2-carboxylic acid methyl ester can be compared with other similar compounds, such as:
®-Azepane-2-carboxylic acid methyl ester: The enantiomer of the (S)-isomer, which may have different biological activity and reactivity.
Azepane-2-carboxylic acid ethyl ester: An ester with a different alkyl group, which may affect its physical properties and reactivity.
Piperidine-2-carboxylic acid methyl ester: A similar compound with a six-membered nitrogen-containing ring, which may have different steric and electronic properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the seven-membered azepane ring, which can impart distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
methyl (2S)-azepane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7-5-3-2-4-6-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNASBFHUYHYAT-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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